An In-depth Technical Guide to 2-Chloro-5-(bromomethyl)biphenyl: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-5-(bromomethyl)biphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(bromomethyl)biphenyl, a functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. While not extensively cataloged in commercial databases, its synthesis and reactivity are predicated on well-established principles of organic chemistry, making it a valuable, albeit specialized, building block. This document delves into its nomenclature, a robust synthetic protocol, predicted physicochemical properties, and its prospective applications in medicinal chemistry and materials science.
Nomenclature and Structural Identification
Correctly identifying a chemical entity is the foundation of sound scientific research. The compound in focus is a biphenyl derivative with two distinct substituents on one of the phenyl rings.
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IUPAC Name : 2-Chloro-5-(bromomethyl)-1,1'-biphenyl
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Synonyms : 1-(Bromomethyl)-4-chloro-2-phenylbenzene
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Molecular Formula : C₁₃H₁₀BrCl
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Molecular Weight : 281.58 g/mol
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CAS Number : A unique CAS registry number for this specific compound is not readily found in major chemical databases, suggesting it may be a novel or specialized research chemical.
Structural Representation:
The structure consists of a biphenyl core, where one phenyl ring is substituted with a chlorine atom at the 2-position and a bromomethyl group at the 5-position. The reactive benzylic bromide is the key to its utility as a synthetic intermediate.
Synthesis and Mechanistic Insights
The most direct and logical synthetic route to 2-Chloro-5-(bromomethyl)biphenyl is via the radical bromination of its precursor, 2-chloro-5-methylbiphenyl. This transformation, a Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the intermediate radical.
Reaction Scheme:
2-Chloro-5-methylbiphenyl reacts with N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light to yield the desired product.
Mechanism of Benzylic Bromination:
The reaction proceeds through a free-radical chain mechanism:
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Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, undergoes homolytic cleavage upon heating to generate initial radicals.
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Propagation :
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The initiator radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylbiphenyl, forming a resonance-stabilized benzylic radical. This stability is the driving force for the reaction's selectivity over other positions.[1][2]
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This benzylic radical then reacts with a molecule of bromine (present in low concentrations from the reaction of NBS with trace HBr) to form the product, 2-Chloro-5-(bromomethyl)biphenyl, and a new bromine radical, which continues the chain.[1][2]
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Termination : The reaction ceases when radicals combine with each other.
Experimental Protocol: Synthesis of 2-Chloro-5-(bromomethyl)biphenyl
This protocol is based on established procedures for Wohl-Ziegler bromination.[3]
Materials:
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2-Chloro-5-methylbiphenyl (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Azobisisobutyronitrile (AIBN) (0.05 eq)
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Carbon tetrachloride (CCl₄) or Chlorobenzene (solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylbiphenyl and the chosen solvent (e.g., CCl₄).
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Add N-bromosuccinimide (NBS) and the radical initiator (AIBN) to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
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After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 2-Chloro-5-(bromomethyl)biphenyl.
Causality in Experimental Choices:
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NBS as Bromine Source : NBS is preferred over elemental bromine as it provides a low, constant concentration of Br₂, minimizing side reactions such as aromatic bromination.[2]
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Non-polar Solvent : Solvents like CCl₄ are used because they do not participate in the radical reaction and are suitable for the reflux temperatures required for initiator decomposition.[4]
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Radical Initiator : AIBN or benzoyl peroxide is used in catalytic amounts to initiate the radical chain reaction. Photochemical initiation with a UV lamp is an alternative.[1][4]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 2-Chloro-5-(bromomethyl)biphenyl.
Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following properties are estimated based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 70-90 °C |
| Boiling Point | > 300 °C (with potential decomposition) |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |
| Stability | Stable under normal conditions; moisture-sensitive |
Applications in Research and Drug Development
The synthetic utility of 2-Chloro-5-(bromomethyl)biphenyl lies in its reactive benzylic bromide functional group. This makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 2-chloro-5-methylbiphenyl moiety into a wide range of molecular scaffolds.
Key Applications:
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Intermediate in Medicinal Chemistry : The biphenyl structural motif is a privileged scaffold in drug discovery, found in numerous approved drugs.[5][6] This compound can serve as a key building block for synthesizing novel drug candidates. The chloro-substituent can be used to modulate electronic properties and metabolic stability.
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Synthesis of Complex Molecules : The bromomethyl group can be converted into other functional groups, such as alcohols, ethers, amines, and nitriles, or used in C-C bond-forming reactions (e.g., with organometallic reagents or as a substrate in Williamson ether synthesis).
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Materials Science : Functionalized biphenyls are used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[5] The specific substitution pattern of this molecule could be explored for creating novel materials with tailored electronic properties.
Diagram of Potential Synthetic Transformations
Caption: Role as a versatile synthetic intermediate.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Chloro-5-(bromomethyl)biphenyl is not available, its hazardous properties can be inferred from its structural components: a chlorinated aromatic and a benzylic bromide.
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General Hazards : Benzylic bromides are typically lachrymatory (tear-inducing) and are potent skin and respiratory tract irritants.[7][8] They are also alkylating agents and should be handled with care. The compound is expected to be harmful if swallowed.
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles and a face shield.
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Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection : Handle in a well-ventilated chemical fume hood.
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Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from moisture, as benzylic bromides can hydrolyze.[7]
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]
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Disposal : Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 2-Chloro-5-(bromomethyl)biphenyl, offering a scientifically grounded pathway for its synthesis and highlighting its potential as a valuable tool for innovation in chemistry and drug discovery.
References
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Catsyn. (n.d.). 2-bromo-5-chloro-1,1'-biphenyl | CAS 1936711-65-7. Retrieved from [Link]
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Reagentia. (n.d.). 2'-Bromo-5'-chloro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from [Link]
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Chad's Prep. (n.d.). Benzylic Bromination with NBS. Retrieved from [Link]
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Shenzhen Nexconn Pharmatechs Ltd. (n.d.). CAS 1936711-65-7 2-bromo-5-chloro-1,1-biphenyl. Retrieved from [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. Retrieved from [Link]
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PMC. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
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ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Retrieved from [Link]
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RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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